molecular formula C19H19F2N5O3S B2628045 N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863002-67-9

N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2628045
M. Wt: 435.45
InChI Key: HOGJSJXMXGPQHU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19F2N5O3S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

The synthesis and application of related compounds for imaging, particularly in positron emission tomography (PET), have been explored. For instance, compounds within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa) and are valuable in neuroimaging to assess neuroinflammatory processes. The development of radioligands like DPA-714, which incorporates fluorine-18 for PET imaging, exemplifies the application of similar compounds in biomedical imaging to study brain diseases and inflammation (Dollé et al., 2008).

Advances in Heterocyclic Chemistry

Research into the reactions of related heterocyclic compounds under specific conditions, such as microwave irradiation, has led to the synthesis of novel thieno[2,3-d]pyrimidines. These investigations reveal the potential of such compounds in the development of new materials or pharmaceuticals through innovative synthetic pathways (Davoodnia et al., 2009).

Novel Antimicrobial and Antitumor Agents

Studies on pyrimidine derivatives highlight their significance in creating new antimicrobial and antitumor agents. The synthesis of pyrimidiopyrazole derivatives and their evaluation against cancer cell lines demonstrate the therapeutic potential of compounds with similar core structures. These findings suggest the broader applicability of such chemical entities in drug discovery and development (Fahim et al., 2019).

Structure-Activity Relationships in Medicinal Chemistry

The exploration of structure-activity relationships (SAR) among fused-pyrimidine derivatives as GPR119 agonists for the treatment of type 2 diabetes mellitus illustrates the role of structural analogs in identifying potent therapeutic agents. Such studies are crucial for understanding how minor modifications to the chemical structure can significantly impact biological activity and drug efficacy (Negoro et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O3S/c1-9(2)15-23-16-14(18(28)26(4)19(29)25(16)3)17(24-15)30-8-13(27)22-12-6-5-10(20)7-11(12)21/h5-7,9H,8H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGJSJXMXGPQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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